5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Overview
Description
5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole is a chemical compound with the molecular formula C8H4F3N5O2 and a molecular weight of 259.14 g/mol This compound is notable for its unique structure, which includes a trifluoromethyl group and a nitro group attached to a phenyl ring, as well as a tetraazole ring
Mechanism of Action
Mode of Action
It is known that the nitro group (-no2) and the trifluoromethyl group (-cf3) in the compound could potentially play a role in its biological activity . The nitro group is a strong electron-withdrawing group, which could influence the compound’s reactivity and interaction with its targets. The trifluoromethyl group is often used in drug design to improve the metabolic stability and lipophilicity of a compound .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections
Pharmacokinetics
The presence of the trifluoromethyl group could potentially improve the compound’s metabolic stability and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Based on the potential targets and pathways mentioned above, it could potentially have anti-inflammatory, anticancer, or antiviral effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of the nitro group could be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetraazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include acetonitrile and water, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the tetraazole ring .
Chemical Reactions Analysis
Types of Reactions
5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-[2-amino-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the tetraazole ring.
2-Nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the tetraazole ring.
Uniqueness
5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole is unique due to the presence of both the trifluoromethyl and nitro groups on the phenyl ring, as well as the tetraazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N5O2/c9-8(10,11)4-1-2-5(6(3-4)16(17)18)7-12-14-15-13-7/h1-3H,(H,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVAVNPSWKHJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.